3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan
CAS No.: 1171924-23-4
Cat. No.: VC11705156
Molecular Formula: C19H18O3
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171924-23-4 |
|---|---|
| Molecular Formula | C19H18O3 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (3E)-3-benzylidene-5-(3,4-dimethoxyphenyl)furan |
| Standard InChI | InChI=1S/C19H18O3/c1-20-17-9-8-16(12-19(17)21-2)18-11-15(13-22-18)10-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3/b15-10+ |
| Standard InChI Key | AHQUFXOUKKABGF-XNTDXEJSSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=CC=C3)/CO2)OC |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3)CO2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3)CO2)OC |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a 2,3-dihydrofuran ring fused to a benzylidene group and a 3,4-dimethoxyphenyl moiety. The dihydrofuran ring adopts a partially saturated conformation, reducing ring strain compared to fully unsaturated furans while maintaining reactivity at the α,β-unsaturated ketone site. Methoxy groups at the 3- and 4-positions of the phenyl ring enhance electron-donating effects, influencing charge distribution and intermolecular interactions.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1171924-23-4 |
| Molecular Formula | |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (3E)-3-benzylidene-5-(3,4-dimethoxyphenyl)furan |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3)CO2)OC |
| InChIKey | AHQUFXOUKKABGF-XNTDXEJSSA-N |
The E-configuration of the benzylidene group is confirmed by the isomeric SMILES notation, which specifies the trans arrangement of substituents around the double bond. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous dihydrofuran derivatives exhibit planar geometries at the α,β-unsaturated site, facilitating conjugation across the molecule .
Synthesis and Industrial Preparation
Synthetic routes to 3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan often employ condensation reactions. A Wittig reaction between a suitably substituted phosphonium ylide and a ketone precursor is a common strategy . For example, reacting 3,4-dimethoxybenzaldehyde with a dihydrofuran-derived ylide under basic conditions yields the target compound after purification.
Key challenges include controlling stereochemistry at the benzylidene double bond and minimizing side reactions at the electron-rich methoxy groups. Industrial-scale synthesis may utilize catalytic methods to enhance yield and reduce waste. Recent patents describe epimerization techniques for isolating stereoisomers of related furan derivatives, which could be adapted for this compound .
Material Science Applications
Dihydrofuran derivatives serve as monomers in conductive polymer synthesis. The methoxy substituents in this compound could enhance solubility in polar solvents, facilitating the fabrication of thin-film electronics. Computational models indicate a HOMO-LUMO gap of 3.8 eV, suggesting suitability for organic semiconductors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume